molecular formula C9H19BN2O3 B1681214 タラボスタット CAS No. 149682-77-9

タラボスタット

カタログ番号: B1681214
CAS番号: 149682-77-9
分子量: 214.07 g/mol
InChIキー: FKCMADOPPWWGNZ-YUMQZZPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タラボスタットは、前臨床試験で強力な抗腫瘍活性を示しており、さまざまな癌の潜在的な治療用途について調査されています .

2. 製法

合成経路と反応条件: タラボスタットは、バリンとボロプロリンをカップリングする一連の化学反応によって合成されます。主なステップには以下が含まれます。

工業生産方法: タラボスタットの工業生産には、高い収率と純度を達成するために反応条件を最適化することが含まれます。これには、カップリングおよび脱保護ステップ中の温度、pH、および反応時間の制御が含まれます。 最終生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製されます .

科学的研究の応用

Talabostat has a wide range of scientific research applications, including:

作用機序

タラボスタットは、ジペプチジルペプチダーゼIV / CD26ファミリーのセリンプロテアーゼを選択的に阻害することで効果を発揮します。この阻害は、サイトカインとケモカインの上方調節につながり、自然免疫と獲得免疫の両方の応答を刺激します。 タラボスタットは、腫瘍間質の反応性線維芽細胞によって発現される線維芽細胞活性化タンパク質も標的とし、その抗腫瘍活性に寄与しています .

類似の化合物:

    BXCL701: 同様の免疫調節特性を持つ別のジペプチジルペプチダーゼ阻害剤。

    シクロヘキシルグリシン(PTX-1200): ジペプチジルペプチダーゼ8と9の選択的阻害剤。

    1-(4,4'-ジフルオロ-ベンジドリル)-ピペラジン、アスパラギン酸β-カルボキシルにアミド結合(PTX-1210): ジペプチジルペプチダーゼ8と9の別の選択的阻害剤

タラボスタットの独自性: タラボスタットは、ジペプチジルペプチダーゼIV / CD26を阻害し、線維芽細胞活性化タンパク質を標的とする二重作用により独自です。 この二重メカニズムは、その抗腫瘍活性を高め、癌治療のための有望な候補にしています .

生化学分析

Biochemical Properties

Talabostat exhibits potent antitumor activity by interacting with various enzymes, proteins, and other biomolecules. It directly targets fibroblast activation protein (FAP) expressed by reactive fibroblasts in tumor stroma . FAP is a type II integral serine protease that is specifically expressed by activated fibroblasts . In addition to DPP-IV, the dipeptidyl peptidases 8 and 9 (DPP-8 and DPP-9) were subsequently shown to be sensitive to inhibition by talabostat .

Cellular Effects

Talabostat influences cell function by stimulating both innate and adaptive immune responses against tumors. This involves the transcriptional upregulation of cytokines and chemokines . In tumor stroma, talabostat can directly target FAP expressed by reactive fibroblasts . It also induces the production of cytokines and chemokines in lymph nodes and spleen .

Molecular Mechanism

Talabostat exerts its effects at the molecular level through various mechanisms. It inhibits the activity of DPP-IV/CD26, DPP-8, and DPP-9, which are closely related members of the DPP-IV/CD26 family . This inhibition leads to the activation of caspase-1, a critical regulatory checkpoint for processing of pro-IL-1β into mature, secreted IL-1β .

Temporal Effects in Laboratory Settings

The effects of talabostat over time in laboratory settings have been observed in various studies. For instance, caspase-1 activation and secretion of mature IL-1β were detectable after 2 hours and, thereafter, both increased with similar kinetics up to 4 hours .

Dosage Effects in Animal Models

In syngeneic animal models, significant tumor growth inhibition was observed with talabostat plus checkpoint inhibition . In a prior clinical study, single-agent talabostat resulted in objective responses in patients with Stage IV melanoma .

Metabolic Pathways

It is known that talabostat inhibits the activity of DPP-IV/CD26, DPP-8, and DPP-9, which could potentially influence various metabolic processes .

Transport and Distribution

Given its ability to inhibit DPP-IV/CD26, DPP-8, and DPP-9, it is likely that talabostat interacts with these enzymes in various cellular compartments .

Subcellular Localization

Dpp-8 and DPP-9, which are inhibited by talabostat, are expressed in the cytoplasm where caspase-1 activation occurs . This suggests that talabostat may also be localized in the cytoplasm.

準備方法

Synthetic Routes and Reaction Conditions: Talabostat is synthesized through a series of chemical reactions involving the coupling of valine and boroproline. The key steps include:

Industrial Production Methods: The industrial production of talabostat involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during the coupling and deprotection steps. The final product is purified using techniques such as crystallization or chromatography .

化学反応の分析

反応の種類: タラボスタットは、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたタラボスタットのさまざまな誘導体が含まれ、これらは異なる生物活性を持つ可能性があります .

4. 科学研究アプリケーション

タラボスタットは、以下を含む幅広い科学研究アプリケーションを持っています。

    化学: ジペプチジルペプチダーゼの阻害を研究するためのツール化合物として使用されます。

    生物学: 免疫応答とサイトカイン産生の調節における役割について調査されています。

    医学: メラノーマ、リンパ腫、および膵臓癌などの癌の潜在的な治療薬として調査されています。

    産業: 新規抗腫瘍薬および免疫調節薬の開発に使用されています

類似化合物との比較

    BXCL701: Another dipeptidyl peptidase inhibitor with similar immunomodulatory properties.

    Cyclohexylglycine (PTX-1200): A selective inhibitor of dipeptidyl peptidases 8 and 9.

    1-(4,4’-difluor-benzhydryl)-piperazine in amide linkage to aspartate β-carboxyl (PTX-1210): Another selective inhibitor of dipeptidyl peptidases 8 and 9

Uniqueness of Talabostat: Talabostat is unique due to its dual action of inhibiting dipeptidyl peptidase IV/CD26 and targeting fibroblast activation protein. This dual mechanism enhances its antitumor activity and makes it a promising candidate for cancer therapy .

特性

IUPAC Name

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCMADOPPWWGNZ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869984
Record name Talabostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149682-77-9
Record name Talabostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149682-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talabostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149682779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talabostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06182
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talabostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALABOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ1O2SH88Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talabostat
Reactant of Route 2
Reactant of Route 2
Talabostat
Reactant of Route 3
Reactant of Route 3
Talabostat
Reactant of Route 4
Talabostat
Reactant of Route 5
Reactant of Route 5
Talabostat
Reactant of Route 6
Talabostat
Customer
Q & A

Q1: What is Talabostat and what is its primary mechanism of action?

A1: Talabostat (PT-100, L-valinyl-L-boroproline) is an orally active small molecule that acts as a potent and selective inhibitor of dipeptidyl peptidases (DPPs) [, , , ]. Its primary targets include fibroblast activation protein (FAP), DPP-IV/CD26, DPP8, and DPP9 [, , , , , , ].

Q2: How does Talabostat interact with its target enzymes?

A2: Talabostat competitively inhibits DPPs, including FAP [, ]. Its boronic acid moiety forms a reversible covalent bond with the catalytic serine residue within the active site of these enzymes, effectively blocking their activity [, ].

Q3: What are the downstream effects of inhibiting DPPs with Talabostat?

A3: Talabostat's inhibition of DPPs leads to several downstream effects, including:

  • Hematopoietic Stimulation: Talabostat promotes the proliferation of hematopoietic progenitor cells in vitro and stimulates the expansion of both white and red blood cell lineages in vivo [, ]. This activity is believed to be mediated through the upregulation of cytokines such as granulocyte colony-stimulating factor (G-CSF), interleukin-6 (IL-6), and IL-11 [, , ].
  • Immune Modulation: Talabostat modulates both innate and adaptive immune responses, primarily through the upregulation of various cytokines and chemokines [, , ]. This includes increases in IL-1β, IL-6, IL-8, IL-10, tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), and G-CSF [, , , ].
  • Inflammasome Activation: Research suggests Talabostat can induce inflammasome activation, particularly NLRP1 and NLRP3 [, ]. This activation leads to caspase-1 activation and subsequent pyroptosis, a form of inflammatory cell death [, ].
  • Tumor Stroma Modulation: By targeting FAP expressed on reactive fibroblasts in the tumor stroma, Talabostat can potentially inhibit tumor growth and metastasis [, , ].

Q4: Is there any information available on spectroscopic data for Talabostat?

A4: The provided research abstracts do not include detailed spectroscopic data for Talabostat.

Q5: Is there any information available on the material compatibility and stability of Talabostat under various conditions?

A5: The provided research abstracts primarily focus on the biological activity and clinical effects of Talabostat and do not delve into its material compatibility or stability under different environmental conditions.

Q6: Does Talabostat possess any catalytic properties itself?

A6: No, Talabostat is not known to possess intrinsic catalytic properties. It functions as an inhibitor of enzymes with catalytic activity, specifically the dipeptidyl peptidases.

Q7: Has computational chemistry been employed in the research and development of Talabostat?

A8: While the provided research abstracts do not provide specific details regarding the use of computational chemistry in the development of Talabostat, one abstract mentions the use of AI and Big Data analytics to identify potential synergistic effects of Talabostat with immune checkpoint inhibitors []. This suggests that computational approaches have likely been employed in understanding its interactions and predicting its efficacy in combination therapies.

Q8: Are there any examples of cross-disciplinary research or collaborations that have advanced our understanding of Talabostat?

A28: The research abstracts showcase the collaborative nature of Talabostat research, involving scientists from various disciplines such as oncology, immunology, and hematology. This highlights its potential applications across multiple therapeutic areas. Notably, one abstract mentions the use of AI and Big Data analytics for identifying synergistic drug combinations with Talabostat, highlighting the integration of computational approaches in its development []. This emphasizes the role of cross-disciplinary collaborations in maximizing the therapeutic potential of Talabostat.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。